Structural Differentiation from Cyclophilin D Inhibitor Fragment: 2-Oxopyrrolidin-1-yl vs. Cyclopentyl at the Phenyl Moiety
The target compound replaces the cyclopentyl group of the known CypD inhibitor N-cyclopentyl-N'-pyridin-2-ylmethyl-oxalamide (PDB 6R9X) with a 3-(2-oxopyrrolidin-1-yl)phenyl group. In the crystal structure of the cyclopentyl analog bound to human CypD, the cyclopentyl moiety occupies the S1' pocket, while the pyridin-2-ylmethyl group occupies the S2 pocket [1]. The target compound's 2-oxopyrrolidin-1-ylphenyl substituent introduces a larger, more polar aromatic system that would project into the S1' region with altered steric and hydrogen-bonding properties. The cyclopentyl analog displayed millimolar potency against CypD, and its crystal structure (1.66 Å resolution) provided a basis for fragment merging and optimization [1]. No CypD inhibition data are available for the target compound, making this a structural inference only. The ethyl linker between the oxalamide core and the pyridine ring is conserved in both compounds, but the target compound's phenyl ring introduces a conformational constraint absent in the flexible cyclopentyl chain [1].
| Evidence Dimension | Ligand structural features and predicted binding mode to Cyclophilin D |
|---|---|
| Target Compound Data | 3-(2-oxopyrrolidin-1-yl)phenyl substituent; molecular weight 338.4 g/mol; contains aromatic ring with hydrogen bond acceptor (pyrrolidinone carbonyl) |
| Comparator Or Baseline | N-cyclopentyl-N'-pyridin-2-ylmethyl-oxalamide (PDB 6R9X): cyclopentyl substituent; millimolar CypD inhibition; S1' pocket occupancy confirmed by X-ray crystallography at 1.66 Å resolution |
| Quantified Difference | No quantitative CypD inhibition data for target compound; comparator shows millimolar potency; target compound predicted to have larger S1' pocket footprint due to aromatic ring substitution |
| Conditions | Human Cyclophilin D X-ray crystallography for comparator; no assay data for target compound |
Why This Matters
For procurement decisions in fragment-based drug discovery programs targeting CypD, the target compound offers a structurally differentiated scaffold with a 2-oxopyrrolidin-1-ylphenyl group that could explore novel S1' pocket interactions not accessible to the cyclopentyl analog, though this is an inferential claim without supporting biochemical data.
- [1] Grädler, U., Schwarz, D., Blaesse, M., Leuthner, B., Johnson, T. L., Bernard, F., Jiang, X., Marx, A., Gilardone, M., Lemoine, H., Roche, D., & Jorand-Lebrun, C. Discovery of novel Cyclophilin D inhibitors starting from three dimensional fragments with millimolar potencies. Bioorganic & Medicinal Chemistry Letters, 2019, 29, 126717. PDB ID: 6R9X. View Source
